2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
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Description
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H17NO4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Thiazolidinone derivatives, like the compound , show promise in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which share structural similarities with thiazolidinones, demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
Compounds structurally related to the query compound have shown significant antimicrobial and antifungal properties. For instance, certain new thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activities, with some showing promising results (Gouda, Berghot, Shoeib, & Khalil, 2010). This suggests the potential use of thiazolidinone derivatives in developing new antimicrobial agents.
Anti-Inflammatory and Analgesic Activities
Thiazolidinone derivatives have been explored for their potential anti-inflammatory and analgesic properties. A study reported the synthesis of pyrimidinothiazolidinones and their evaluation for anti-inflammatory and antimicrobial activities. Some compounds exhibited moderate anti-inflammatory activity and were found to be promising antibacterial and antifungal agents (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010). This highlights the potential therapeutic applications of thiazolidinone derivatives in treating inflammation and pain.
Anticancer Activity
Another research area for thiazolidinone derivatives is their anticancer activity. A study synthesized a series of novel thiazolidinone derivatives and evaluated them for trypanocidal and anticancer activities. Some compounds showed significant selectivity indices and non-toxicity towards human primary fibroblasts, indicating their potential as anticancer agents (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-25-15-9-7-14(8-10-15)12-17-18(22)21(20(26)27-17)16(19(23)24)11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3,(H,23,24)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUTYELDIHZELF-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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